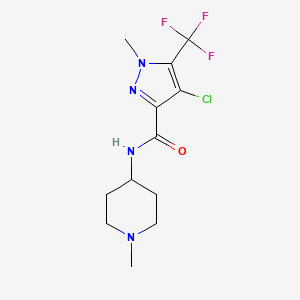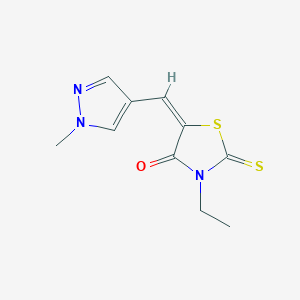
2-Methyl-1-(2-thienylacetyl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-THIENYL)-1-ETHANONE is an organic compound that features both an indole and a thiophene moiety. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-THIENYL)-1-ETHANONE typically involves the following steps:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Thiophene Group: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Final Assembly: The final step involves the coupling of the indole and thiophene moieties through a suitable linker, often using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-THIENYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indole or thiophene rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the indole or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Possible use in drug development due to its structural features.
Industry: Applications in materials science, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-THIENYL)-1-ETHANONE would depend on its specific biological target. Generally, compounds with indole and thiophene moieties can interact with various enzymes or receptors, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-FURYL)-1-ETHANONE: Similar structure but with a furan ring instead of a thiophene ring.
1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-(PHENYL)-1-ETHANONE: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
The presence of both indole and thiophene rings in 1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-THIENYL)-1-ETHANONE may confer unique electronic and steric properties, potentially leading to distinct biological activities and applications compared to similar compounds.
Properties
Molecular Formula |
C15H15NOS |
|---|---|
Molecular Weight |
257.4 g/mol |
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-thiophen-2-ylethanone |
InChI |
InChI=1S/C15H15NOS/c1-11-9-12-5-2-3-7-14(12)16(11)15(17)10-13-6-4-8-18-13/h2-8,11H,9-10H2,1H3 |
InChI Key |
UNMIKNKEZHVKGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,3-dihydro-1H-indol-1-yl}ethanone](/img/structure/B10969021.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10969041.png)

![4,5-dimethyl-2-{[(phenylsulfanyl)acetyl]amino}-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B10969051.png)
![3-({3-[(2-Fluorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10969058.png)

![2-(5-{[4-(Tert-butyl)phenoxy]methyl}-2-furyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10969064.png)
![2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969067.png)
![2-[4-(difluoromethoxy)-3-methoxyphenyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10969073.png)

![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N-propylethanediamide](/img/structure/B10969083.png)
![N-(benzyloxy)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide](/img/structure/B10969089.png)

![N,N,4-trimethyl-2-{[(4-methylphenyl)sulfonyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B10969104.png)
